![molecular formula C28H44O3 B6318768 1-alpha,25-Dihydroxy-3-epi-vitamin D2 CAS No. 216161-85-2](/img/structure/B6318768.png)
1-alpha,25-Dihydroxy-3-epi-vitamin D2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-alpha,25-Dihydroxy-3-epi-vitamin D2 (1-α,25-(OH)2D2) is a synthetic form of vitamin D2 that is used in laboratory experiments to study its effects on biological systems. Vitamin D2 is an important hormone for calcium and phosphorus homeostasis, and 1-α,25-(OH)2D2 is a potent form of this hormone that has been studied for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
1-α,25-(OH)2D2 has been used in a variety of scientific research applications, including studies of its effects on calcium and phosphorus homeostasis, its role in cellular differentiation, and its ability to modulate gene expression. It has also been studied for its potential therapeutic applications, such as in the treatment of bone diseases and cancers.
Mecanismo De Acción
Target of Action
The primary target of 1-alpha,25-Dihydroxy-3-epi-vitamin D2 is the Vitamin D Nuclear Receptor (VDR) . VDR is a ligand-dependent transcription regulator . The interaction of 1-alpha,25-Dihydroxy-3-epi-vitamin D2 with VDR plays a crucial role in its biological activity .
Mode of Action
1-alpha,25-Dihydroxy-3-epi-vitamin D2 exerts its biological activity by binding to its cognate VDR . The binding of this compound to VDR leads to specific adaptation of the ligand-binding pocket . The 3-epimer maintains the number of hydrogen bonds by an alternative water-mediated interaction to compensate for the abolished interaction with Ser278 .
Biochemical Pathways
The biochemical pathway involved in the action of 1-alpha,25-Dihydroxy-3-epi-vitamin D2 is the C3-epimerization pathway . This pathway produces an active metabolite with similar biochemical and biological properties to those of 1-alpha,25-Dihydroxyvitamin D3 .
Pharmacokinetics
It is noted that this compound has high metabolic stability , which could influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
The result of the action of 1-alpha,25-Dihydroxy-3-epi-vitamin D2 is tissue-specific and exhibits the lowest calcemic effect compared to that induced by 1-alpha,25-Dihydroxyvitamin D3 . Its biological activity in primary human keratinocytes and biochemical properties are comparable to 1-alpha,25-Dihydroxyvitamin D3 .
Action Environment
Given its high metabolic stability , it can be inferred that this compound may exhibit significant biological activity under various environmental conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-α,25-(OH)2D2 has several advantages for use in laboratory experiments, including its stability, its ability to penetrate cell membranes, and its ability to bind to the VDR. However, it also has several limitations, including its short half-life and its potential to cause cell toxicity.
Direcciones Futuras
1-α,25-(OH)2D2 has a number of potential future applications, including its use in the treatment of bone diseases, cancers, and other diseases. It could also be used in the development of new drugs and in the study of the mechanisms of action of existing drugs. Additionally, it could be used in the study of the role of the VDR in gene expression and cellular differentiation, as well as in the study of the effects of vitamin D on human health.
Métodos De Síntesis
1-α,25-(OH)2D2 is synthesized from ergosterol, a sterol found in fungi, by a process of epimerization and oxidation. The epimerization process involves the conversion of ergosterol to ergocalciferol (vitamin D2) and the oxidation process involves the conversion of ergocalciferol to 1-α,25-(OH)2D2. The synthesis of 1-α,25-(OH)2D2 is typically done using a combination of chemical reagents and enzymatic reactions.
Propiedades
IUPAC Name |
(1S,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h9-12,18-19,23-26,29-31H,3,7-8,13-17H2,1-2,4-6H3/b10-9+,21-11+,22-12-/t18-,19+,23+,24-,25+,26+,28-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLHBRQAEXKACO-WRCFSYAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](C[C@@H](C3=C)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-alpha,25-Dihydroxy-3-epi-vitamin D2 |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.